

Stereochemistry of 2,6-Dimethylmorpholine Isomers: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2,6-Dimethylmorpholine

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An In-depth Exploration of the Synthesis, Separation, and Biological Significance of **2,6-Dimethylmorpholine** Stereoisomers for Applications in Drug Discovery and Development.

This technical guide provides a comprehensive overview of the stereochemistry of **2,6-dimethylmorpholine**, a crucial heterocyclic scaffold in medicinal chemistry. With a focus on its *cis* and *trans* isomers, this document delves into their synthesis, separation techniques, and distinct biological activities. This paper is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key concepts to facilitate a deeper understanding and application of these compounds.

Introduction to the Stereoisomers of 2,6-Dimethylmorpholine

2,6-Dimethylmorpholine is a heterocyclic amine characterized by a morpholine ring substituted with two methyl groups at the 2 and 6 positions. The spatial arrangement of these methyl groups gives rise to two diastereomers: **cis-2,6-dimethylmorpholine** and **trans-2,6-dimethylmorpholine**. The *cis*-isomer is a meso compound, meaning it is achiral despite having two stereocenters, due to a plane of symmetry. In contrast, the *trans*-isomer is chiral and exists as a pair of enantiomers: **(2R,6R)-2,6-dimethylmorpholine** and **(2S,6S)-2,6-dimethylmorpholine**.

The distinct three-dimensional structures of these isomers lead to different physical, chemical, and biological properties, making their selective synthesis and separation critical for their application in the development of pharmaceuticals and agrochemicals.

trans-2,6-Dimethylmorpholine (enantiomers)

(2S,6S)-2,6-dimethylmorpholine

(2R,6R)-2,6-dimethylmorpholine

Plane>

cis-2,6-Dimethylmorpholine (meso)

(2R,6S)-2,6-dimethylmorpholine

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Figure 1: Stereoisomers of **2,6-Dimethylmorpholine**.

Quantitative Data on Physical Properties

The physical properties of the cis and trans isomers of **2,6-dimethylmorpholine** are summarized in the table below. These differences, particularly in boiling points, can be exploited for their separation, although fractional distillation of the free bases is challenging due to their close boiling points.

Property	cis-2,6-Dimethylmorpholine	trans-2,6-Dimethylmorpholine
CAS Number	6485-55-8[1]	6485-45-6[2]
Molecular Formula	C ₆ H ₁₃ NO[1]	C ₆ H ₁₃ NO[2]
Molecular Weight	115.18 g/mol [1]	115.17 g/mol [2]
Boiling Point	140-147 °C[1][3][4][5]	146.6 °C at 760 mmHg[2]
Melting Point	-85 °C[1][3][6]	-121 °F (-85 °C)[2]
Density	0.93 - 0.935 g/mL[1][4][6]	~0.9 g/cm ³ [2]
Refractive Index	n _{20/D} 1.446 - 1.45[1][5][6]	1.406[2]
Optical Rotation	Achiral (meso), no optical activity	Racemic mixture is optically inactive. Specific rotation for individual enantiomers is not readily available in the literature.

Experimental Protocols

Synthesis of cis-2,6-Dimethylmorpholine

A high proportion of the cis-isomer of **2,6-dimethylmorpholine** can be synthesized via the cyclization of diisopropanolamine in the presence of sulfuric acid. The reaction conditions can be optimized to favor the formation of the cis-isomer.

Methodology:

- Reaction Setup: In a suitable reactor, simultaneously meter diisopropanolamine (containing 0-20% water) and excess 90-120% strength sulfuric acid. The molar ratio of diisopropanolamine to sulfuric acid is maintained between 1:1.0 and 1:3.0.[7]
- Reaction Execution: The reaction mixture is stirred without external cooling, allowing the temperature to rise to 85-170 °C due to the heat of reaction. Subsequently, the mixture is heated to 150-190 °C for 1 to 25 hours, during which water is distilled off.[8]

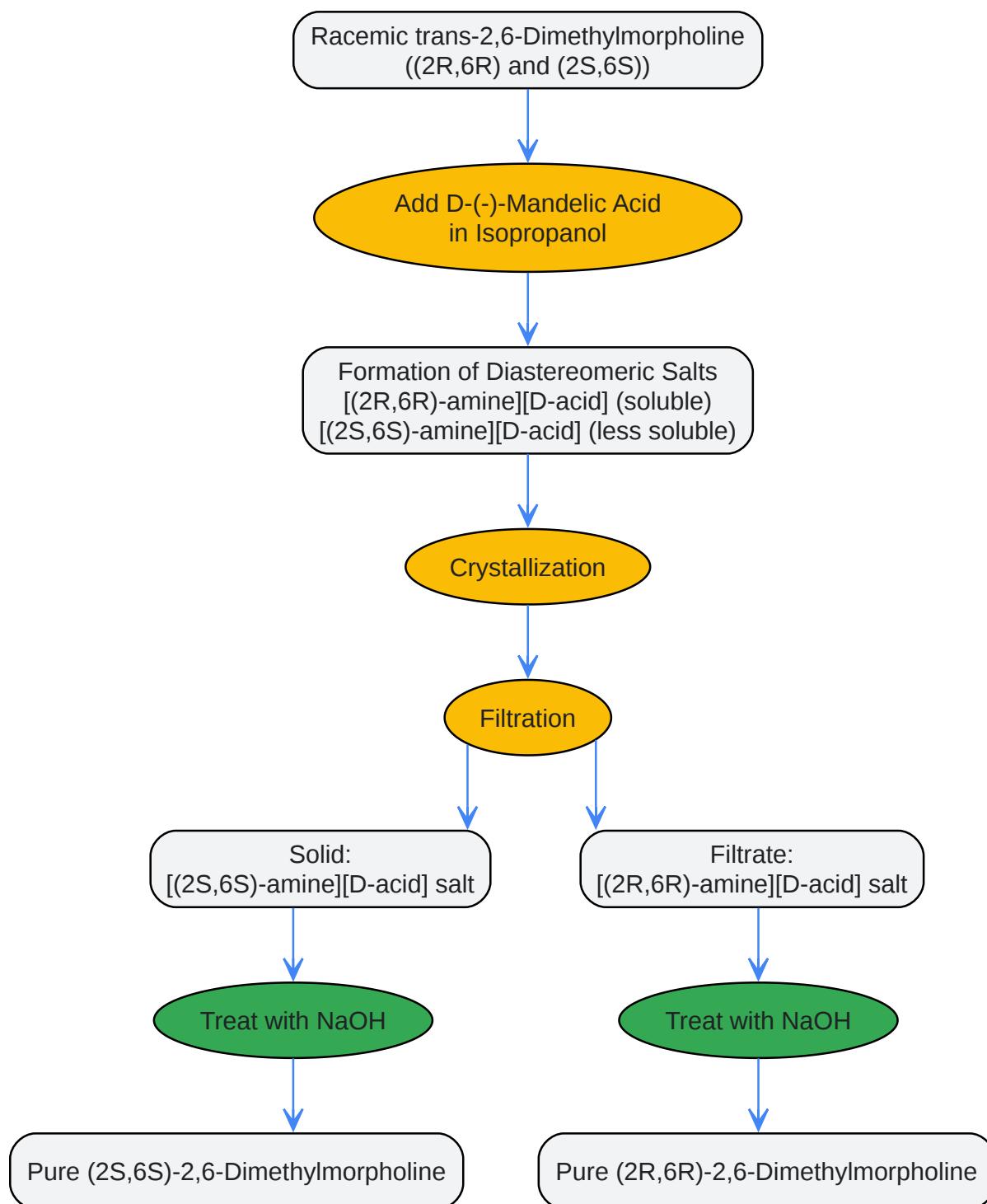
- Work-up: The reaction mixture is worked up with sodium hydroxide solution.
- Purification: The crude product is then distilled and dried to yield **2,6-dimethylmorpholine** with a high proportion of the cis-isomer. Varying the molar ratio of sulfuric acid and the reaction time can influence the cis:trans isomer ratio. For instance, a molar ratio of 1:3 (diisopropanolamine:sulfuric acid) and a reaction time of 3 hours at 180°C can yield a product with 88% cis-isomer and 12% trans-isomer.^[7]

Chiral Resolution of trans-2,6-Dimethylmorpholine

The enantiomers of trans-**2,6-dimethylmorpholine** can be separated by classical resolution using a chiral resolving agent, such as mandelic acid. This process relies on the formation of diastereomeric salts with different solubilities.

Methodology:

- Salt Formation: Racemic trans-**2,6-dimethylmorpholine** is reacted with an optically active form of mandelic acid (e.g., D-(-)-mandelic acid) in a suitable solvent, such as isopropanol.
- Diastereomer Crystallization: One diastereomeric salt will be less soluble and will preferentially crystallize out of the solution. For example, (2S,6S)-trans-**2,6-dimethylmorpholine** forms a less soluble salt with D-(-)-mandelic acid.
- Isolation: The crystallized diastereomeric salt is isolated by filtration.
- Liberation of the Enantiomer: The pure enantiomer is then liberated from the salt by treatment with a base, such as sodium hydroxide solution.
- Purification: The liberated enantiomer can be further purified by distillation. The other enantiomer, (2R,6R)-trans-**2,6-dimethylmorpholine**, remains in the mother liquor and can be recovered.

[Click to download full resolution via product page](#)**Figure 2:** Experimental workflow for the chiral resolution of trans-2,6-dimethylmorpholine.

Biological Significance and Signaling Pathways

The **2,6-dimethylmorpholine** scaffold is a key component in a number of biologically active molecules, particularly fungicides. The stereochemistry of the **2,6-dimethylmorpholine** ring is often crucial for the biological activity of these compounds.

Inhibition of Ergosterol Biosynthesis

Two notable examples of fungicides containing the **2,6-dimethylmorpholine** moiety are fenpropimorph and amorolfine. Both of these compounds act by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. The disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately, fungal cell death.

These fungicides specifically target enzymes in the ergosterol biosynthesis pathway:

- Fenpropimorph: Primarily inhibits sterol Δ^{14} -reductase and $\Delta^8 \rightarrow \Delta^7$ -isomerase.[8][9]
- Amorolfine: Also inhibits sterol Δ^{14} -reductase and $\Delta^7 \rightarrow \Delta^8$ -isomerase.

The *cis*-configuration of the **2,6-dimethylmorpholine** ring is a key structural feature for the activity of these fungicides.

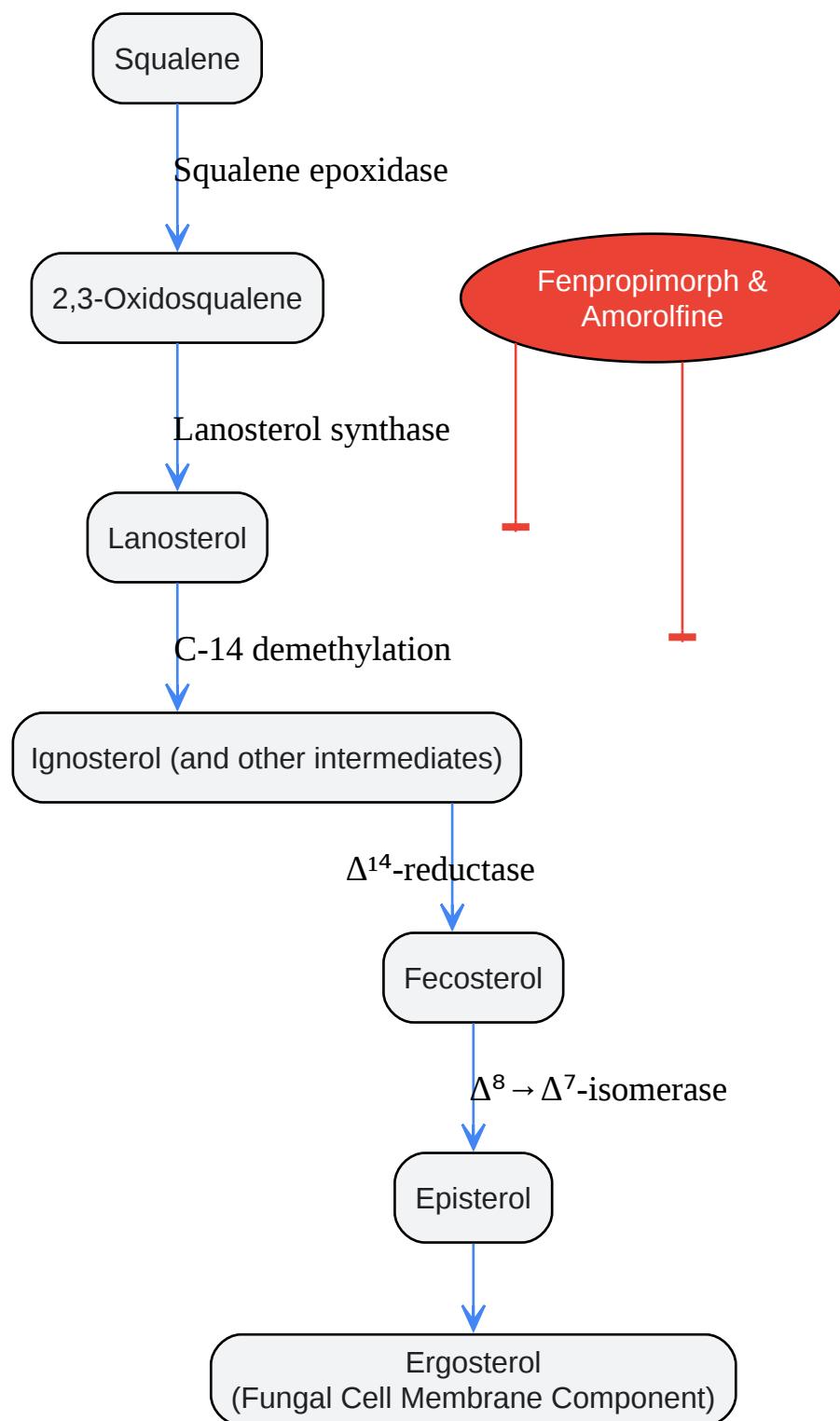
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Figure 3: Inhibition of the ergosterol biosynthesis pathway by **2,6-dimethylmorpholine**-containing fungicides.

Role in Drug Development

Beyond their use in fungicides, **2,6-dimethylmorpholine** isomers serve as important building blocks in the synthesis of various pharmaceutically active compounds. For instance, **cis-2,6-dimethylmorpholine** is utilized in the synthesis of p38 α MAP kinase inhibitors, which are being investigated for the treatment of autoimmune diseases. The specific stereochemistry of the morpholine ring can significantly influence the binding affinity and selectivity of these inhibitors to their target kinases, thereby affecting their therapeutic efficacy and side-effect profile.

Conclusion

The stereoisomers of **2,6-dimethylmorpholine** represent a fascinating and important class of molecules for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The ability to selectively synthesize and separate the cis and trans isomers, as well as the individual enantiomers of the trans form, is critical for harnessing their unique properties. This guide has provided a detailed overview of the stereochemistry, physical properties, synthesis, and separation of these isomers, along with insights into their biological significance, particularly as inhibitors of fungal ergosterol biosynthesis. A thorough understanding of these concepts is essential for the rational design and development of novel therapeutic agents and agrochemicals based on the versatile **2,6-dimethylmorpholine** scaffold.

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